
1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate): is a silicon-based compound known for its unique chemical structure and properties. It is part of the broader family of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) typically involves the hydrolysis of silane precursors under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of catalysts to facilitate the hydrolysis process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: It can be reduced using hydride sources to yield silanol compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydride sources such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various siloxane and silanol derivatives, which have applications in polymer synthesis and surface modification.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) is used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and resins. Its unique structure allows for the formation of highly cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.
Biology: In biological research, this compound is utilized in the development of biocompatible coatings and materials. Its ability to form stable, inert surfaces makes it ideal for applications in medical devices and implants.
Medicine: In medicine, the compound is explored for its potential in drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery.
Industry: In industrial applications, 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) is used in the production of high-performance coatings, adhesives, and sealants. Its stability and resistance to environmental factors make it suitable for use in harsh conditions.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) involves its interaction with various molecular targets. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymer networks or biological systems. The silicon-oxygen backbone provides structural stability, while the hydroxyl groups offer sites for further functionalization.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyldisiloxane: Known for its use as a reducing agent and in hydrosilylation reactions.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Used in the synthesis of silicone polymers and resins.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Employed as a silylating reagent in organic synthesis.
Uniqueness: 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) stands out due to its multiple hydroxyl groups, which provide numerous sites for hydrogen bonding and functionalization. This makes it highly versatile for applications requiring strong adhesion, biocompatibility, and stability.
Eigenschaften
CAS-Nummer |
105201-34-1 |
|---|---|
Molekularformel |
H10O13Si4 |
Molekulargewicht |
330.41 g/mol |
IUPAC-Name |
[dihydroxy(trihydroxysilyloxy)silyl]oxy-dihydroxy-trihydroxysilyloxysilane |
InChI |
InChI=1S/H10O13Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H |
InChI-Schlüssel |
MTBNZCSAHFNJID-UHFFFAOYSA-N |
Kanonische SMILES |
O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



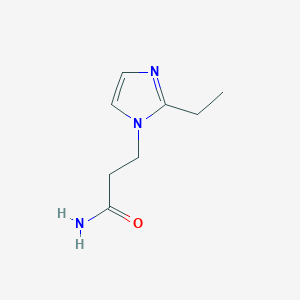
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
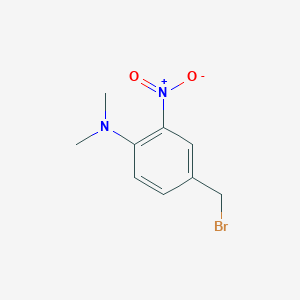
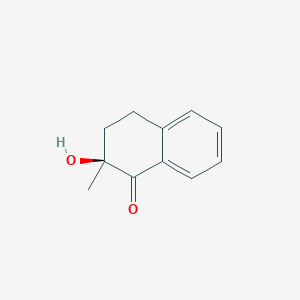

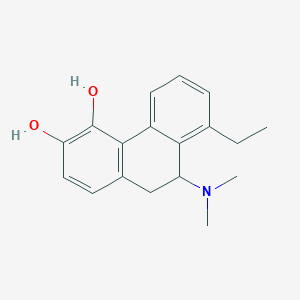
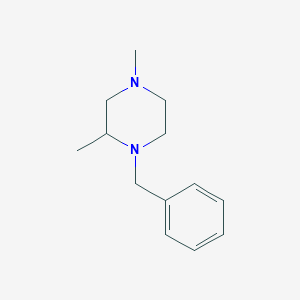
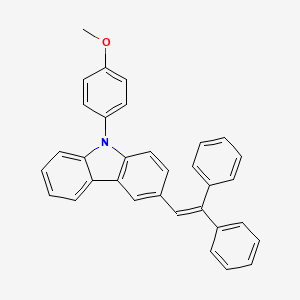
![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
